2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide typically involves the condensation of 3,4-diethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 2-fluoroaniline. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Material Science: The compound’s properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiazolidine ring and benzylidene group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5E)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 2-[(5E)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
- 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(5E)-5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxybenzylidene group and the fluorophenylacetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields .
Properties
Molecular Formula |
C22H21FN2O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21FN2O5S/c1-3-29-17-10-9-14(11-18(17)30-4-2)12-19-21(27)25(22(28)31-19)13-20(26)24-16-8-6-5-7-15(16)23/h5-12H,3-4,13H2,1-2H3,(H,24,26)/b19-12+ |
InChI Key |
CWNQSWHOTVAGHO-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OCC |
Origin of Product |
United States |
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